Cas no 39799-73-0 (Methyl 4-benzamidobenzoate)

メチル4-ベンズアミド安息香酸エステル(Methyl 4-benzamidobenzoate)は、有機合成中間体として重要な化合物です。ベンズアミド基とエステル基を有する芳香族化合物であり、医薬品や機能性材料の合成において有用な前駆体として利用されます。高い純度と安定性を特徴とし、精密な反応条件下でも優れた反応性を示します。結晶性が良好なため、取り扱いや精製が容易であり、実験室規模から工業生産まで幅広く応用可能です。特にペプチド結合や芳香族誘導体の合成において、選択的な反応を可能にする点が評価されています。

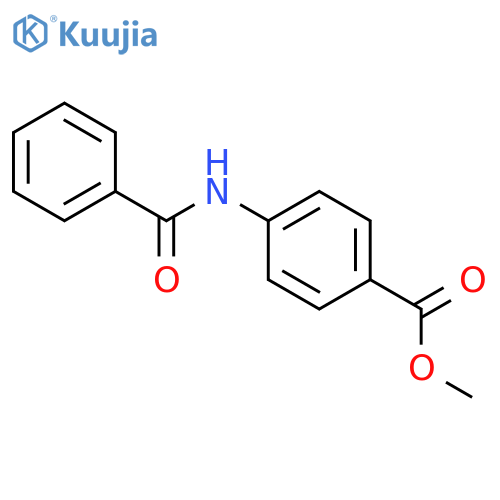

Methyl 4-benzamidobenzoate structure

商品名:Methyl 4-benzamidobenzoate

Methyl 4-benzamidobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-benzamidobenzoate

- 4-Benzamino-benzoesaeure-methylester

- 4-Benzoylamino-benzoesaeure-methylester

- 4-benzoylamino-benzoic acid methyl ester

- p-Carbmethoxybenzanilid

- CS-0205888

- methyl 4-(benzoylamino)benzoate

- 39799-73-0

- GPQCAISAMTWGKJ-UHFFFAOYSA-N

- methyl 4-(phenylcarbonylamino)benzoate

- AKOS002259142

- KUC112600N

- BS-28338

- DB-360966

- AG-205/01784034

- Methyl4-benzamidobenzoate

- KSC-315-085-A01

- MFCD00032222

- SCHEMBL62930

- Oprea1_715020

- DTXSID70352467

-

- MDL: MFCD00032222

- インチ: InChI=1S/C15H13NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)

- InChIKey: GPQCAISAMTWGKJ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 255.09000

- どういたいしつりょう: 255.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- PSA: 55.40000

- LogP: 2.79850

Methyl 4-benzamidobenzoate セキュリティ情報

Methyl 4-benzamidobenzoate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Methyl 4-benzamidobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M335215-250mg |

Methyl 4-benzamidobenzoate |

39799-73-0 | 250mg |

$81.00 | 2023-05-17 | ||

| AK Scientific | 5237AB-1g |

Methyl 4-benzamidobenzoate |

39799-73-0 | 95% | 1g |

$103 | 2023-09-16 | |

| abcr | AB309079-5 g |

Methyl 4-benzamidobenzoate; 98% |

39799-73-0 | 5g |

€424.50 | 2023-04-26 | ||

| abcr | AB309079-1g |

Methyl 4-benzamidobenzoate, 98%; . |

39799-73-0 | 98% | 1g |

€169.50 | 2025-02-15 | |

| A2B Chem LLC | AF87738-5g |

Methyl 4-benzamidobenzoate |

39799-73-0 | 98% | 5g |

$255.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276558-5g |

Methyl 4-benzamidobenzoate |

39799-73-0 | 98% | 5g |

¥2311.00 | 2024-05-15 | |

| TRC | M335215-500mg |

Methyl 4-benzamidobenzoate |

39799-73-0 | 500mg |

$115.00 | 2023-05-17 | ||

| abcr | AB309079-1 g |

Methyl 4-benzamidobenzoate; 98% |

39799-73-0 | 1g |

€169.50 | 2023-04-26 | ||

| AK Scientific | 5237AB-5g |

Methyl 4-benzamidobenzoate |

39799-73-0 | 95% | 5g |

$309 | 2023-09-16 | |

| Cooke Chemical | BD2098448-5g |

Methyl4-benzamidobenzoate |

39799-73-0 | 98% | 5g |

RMB 1288.00 | 2025-02-21 |

Methyl 4-benzamidobenzoate 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

39799-73-0 (Methyl 4-benzamidobenzoate) 関連製品

- 17012-22-5(Methyl 4-(Acetylamino)benzoate)

- 582-80-9(p-(Benzoylamino)benzoic Acid)

- 3814-10-6(Methyl 4-(N-Phenylcaramoyl)benzoate)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 307-59-5(perfluorododecane)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39799-73-0)Methyl 4-benzamidobenzoate

清らかである:99%

はかる:5g

価格 ($):195.0